molecular formula C23H24N4 B11436660 2-[4-(dimethylamino)phenyl]-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-[4-(dimethylamino)phenyl]-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11436660
M. Wt: 356.5 g/mol
InChI Key: NFBRHOQDFWKLGX-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)phenyl]-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylamino)phenyl]-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with 2-aminopyridines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)phenyl]-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[4-(dimethylamino)phenyl]-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)phenyl]-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves inhibition of the COX-2 enzyme. This enzyme is responsible for converting arachidonic acid to prostaglandins, which are mediators of inflammation . By inhibiting COX-2, the compound reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(dimethylamino)phenyl]-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts selective COX-2 inhibitory activity. This selectivity is crucial for reducing side effects associated with non-selective COX inhibitors .

Properties

Molecular Formula

C23H24N4

Molecular Weight

356.5 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C23H24N4/c1-16-5-9-19(10-6-16)24-23-22(18-7-11-20(12-8-18)26(3)4)25-21-15-17(2)13-14-27(21)23/h5-15,24H,1-4H3

InChI Key

NFBRHOQDFWKLGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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